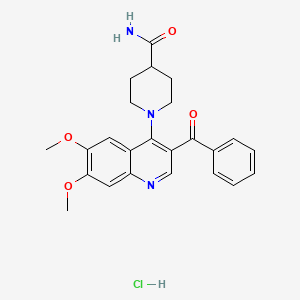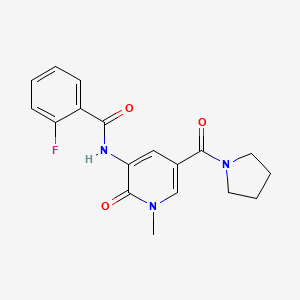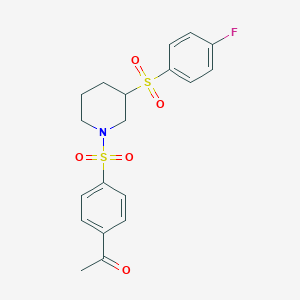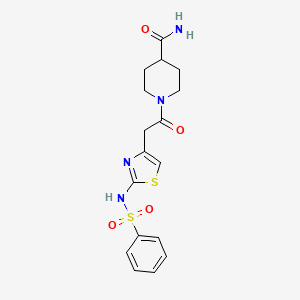![molecular formula C10H11BrN2 B2906243 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine CAS No. 331777-85-6](/img/structure/B2906243.png)
5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
5-Bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains a bromine atom and a pyrrolopyridine ring structure . It is commonly used in pharmaceutical research as a building block for the synthesis of potential drug candidates .
Molecular Structure Analysis
The molecular formula of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine is C10H11BrN2 . The molecular weight is approximately 239.11 g/mol .Physical And Chemical Properties Analysis
The compound is stored in a dry room at room temperature . Unfortunately, the sources do not provide more detailed physical and chemical properties such as melting point, density, and solubility .Applications De Recherche Scientifique
Pharmaceutical Research and Drug Synthesis
5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine is commonly used in pharmaceutical research as a building block for the synthesis of potential drug candidates. It may also have applications in the field of organic synthesis and medicinal chemistry .
Organic Synthesis
This compound is involved in various organic synthesis processes due to its heterocyclic structure containing a bromine atom and a pyrrolopyridine ring, which can be useful in creating complex organic molecules .
Medicinal Chemistry
In medicinal chemistry, this compound can be used to develop new drugs with potential therapeutic effects. Its structure allows for the creation of various derivatives that can be tested for medical efficacy .
Biological Evaluation as FGFR Inhibitors
The compound has been used in the design of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors, which are important in cancer research and treatment .
Mécanisme D'action
Target of Action
The primary targets of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine are currently unknown. This compound is a heterocyclic compound that contains a bromine atom and a pyrrolopyridine ring structure . It is commonly used in pharmaceutical research as a building block for the synthesis of potential drug candidates .
Mode of Action
It is known that the compound interacts with its targets via its bromine atom and pyrrolopyridine ring structure . The specific interactions and resulting changes depend on the nature of the target and the context of the biochemical pathway in which it is involved.
Biochemical Pathways
It is known that pyrrolopyrazine derivatives, a related class of compounds, have shown activity on kinase inhibition . The downstream effects of this inhibition would depend on the specific kinase targeted and the biological processes it regulates.
Pharmacokinetics
It is known that the compound has a molecular weight of 23911 , which could influence its absorption and distribution. Its boiling point is 295.0±40.0 °C at 760 mmHg , which could impact its stability and hence its bioavailability.
Result of Action
Given its use as a building block in pharmaceutical research , it is likely that its effects would be dependent on the specific drug candidate it is used to synthesize.
Propriétés
IUPAC Name |
5-bromo-2,3,3-trimethylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-6-10(2,3)8-4-7(11)5-12-9(8)13-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSNZIUQJNPBDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2906161.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2906163.png)


![1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B2906167.png)
![Tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)ethyl]-N-methylcarbamate](/img/structure/B2906169.png)
![Benzotriazol-1-yl-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methanone](/img/structure/B2906172.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2906176.png)



![N-[3-(4-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B2906183.png)